Product packaging for CANRENONE(Cat. No.:)

CANRENONE

Cat. No.: B7765150
M. Wt: 340.5 g/mol
InChI Key: UJVLDDZCTMKXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canrenone (CAS Number: 976-71-6), a steroidal antimineralocorticoid of the spirolactone group, is a key research compound in cardiovascular and endocrine pharmacology . It is recognized as a major active metabolite of spironolactone and is also the active form of potassium canrenoate, a prodrug used for parenteral administration . Its primary research value lies in its potent antagonism of the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone, a hormone critical for sodium and water retention . This mechanism underpins its investigation for managing conditions characterized by fluid overload and secondary hyperaldosteronism, such as chronic heart failure, hepatic cirrhosis, and nephrotic syndrome . Studies indicate that this compound can provide mortality and morbidity benefits in chronic heart failure models, attributed to its ability to improve diastolic function, reduce left ventricular mass, and lower brain natriuretic peptide (BNP) levels . As a potassium-sparing diuretic, it promotes the excretion of sodium and water while conserving potassium, making it a valuable tool for studying electrolyte balance . Compared to spironolactone, this compound is reportedly a more potent antimineralocorticoid but is considerably less potent as an antiandrogen and inhibitor of steroidogenic enzymes like 11β-hydroxylase and 17α-hydroxylase, which may inform studies focused on selective receptor antagonism . Pharmacokinetically, this compound is highly protein-bound (>90%) and has a long elimination half-life of approximately 16.5 hours, which contributes to a sustained duration of action in experimental settings . Researchers should note critical interaction data: concomitant use with other potassium-sparing diuretics, ACE inhibitors, or NSAIDs significantly increases the risk of hyperkalemia and nephrotoxicity . Furthermore, salicylates like aspirin can decrease the tubular secretion of this compound, potentially diminishing its efficacy . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O3 B7765150 CANRENONE

Properties

IUPAC Name

10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVLDDZCTMKXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859562
Record name 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

976-71-6
Record name CANRENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Chemical Synthesis and Derivatization Methodologies of Canrenone

Synthetic Routes for Canrenone (B1668266) Elucidation

The synthesis of this compound typically proceeds through a series of steps involving modifications of a steroid skeleton. Different starting materials and reaction sequences can be employed to arrive at the desired product.

Synthesis from Precursor Compounds (e.g., Potassium Canrenoate (B1263433), 4-Androstenedione)

This compound can be synthesized from precursor compounds such as potassium canrenoate or 4-androstenedione.

One method involves the acid-catalyzed lactonization of potassium canrenoate. nih.govnih.gov This reaction facilitates the formation of the characteristic gamma-lactone ring in this compound.

Another common synthetic route utilizes 4-androstenedione as the starting material. google.comsmolecule.com This process involves several key steps:

Ethynylation: An ethynylation reaction is performed on the C17 carbonyl group of 4-androstenedione using a basic metal acetylide under inert gas protection. google.comsmolecule.com

Hydrogenation: The resulting ethynyl (B1212043) intermediate undergoes hydrogenation, often catalyzed by palladium on carbon. google.comsmolecule.com

Oxidative Cyclization: An oxidative cyclization reaction is carried out to form the lactone structure from the side chain. google.comsmolecule.com

Bromination and Debromination: The synthesis is completed by a sequence of bromination and debromination reactions, typically involving reaction with a brominated reagent under acidic conditions followed by heating in an alkaline environment to form the 4,6-diene-3-ketone structure. google.comsmolecule.com

Some existing technologies for preparing this compound from 4-androstenedione involve ethynylation, hydrogenation, oxidative cyclization, and bromination/debromination steps. google.com While effective, some routes using bromination under basic conditions can lead to lactone hydrolysis, impacting yield and purity. google.com

Chemical Reaction Pathways and Intermediate Product Characterization

The synthesis of this compound from 4-androstenedione involves specific chemical reaction pathways and the formation of several intermediate products. The process outlined in some methods includes the following sequence:

4-Androstenedione (Compound I) undergoes ethynylation to yield a Compound II. google.com Subsequent hydrogenation of Compound II leads to a saturated intermediate. google.com This is followed by an oxidative cyclization reaction to form the lactone ring, resulting in Compound IV (17 beta-hydroxy-4-alkene-3-ketone-17 alpha-pregnant steroid-21-carboxylic acid-gamma lactone). google.comgoogle.com Finally, Compound IV undergoes bromination and debromination reactions to introduce the 4,6-diene structure, yielding this compound (Compound V). google.com

Another approach utilizes 17 beta-hydroxy-4-alkene-3-ketone-17 alpha-pregnene-21-carboxylic acid-gamma-lactone as a raw material and obtains this compound through etherification and dehydrogenation reactions. google.com The etherification reaction is carried out in the presence of a catalyst like pyridine (B92270) hydrobromide or pyridinium (B92312) hydrochloride with triethyl orthoformate. google.com The subsequent dehydrogenation reaction occurs in the presence of an organic solvent and an oxidant such as tetrachloro-p-benzoquinone or 2,3-dichloro-5,6-dicyano-p-benzoquinone. google.com

The characterization of intermediate products is crucial for monitoring reaction progress and ensuring the purity of the final product. Techniques such as LC-MS and HPLC-UVD are used for the identification and quantification of this compound and its biotransformed products. nih.govscispace.comresearchgate.net

Advanced Derivatization for Novel Chemical Entities

Derivatization of this compound can lead to the synthesis of novel chemical entities with potentially altered pharmacological properties. These methods often involve targeted modifications of the this compound structure.

Microbial Transformation for Hydroxylated Derivatives (e.g., 11-α-Hydroxythis compound)

Microbial transformation is a "green" alternative to chemical synthesis for introducing hydroxyl groups at specific positions on the steroid nucleus of this compound. nih.govscispace.com This process utilizes microorganisms as biocatalysts to perform selective oxidation reactions.

A significant example is the microbial 11-α-hydroxylation of this compound, which yields 11-α-Hydroxythis compound. nih.govscispace.comresearchgate.netikigaicorporation.compharmaffiliates.com This hydroxylated derivative is a key intermediate in the synthesis of eplerenone (B1671536). nih.govresearchgate.netikigaicorporation.compharmaffiliates.comchemicalbook.com

Several microorganisms have been identified as capable of catalyzing this transformation, including Aspergillus ochraceus and Rhizopus sp. nih.govresearchgate.netpharmaffiliates.comchemicalbook.comgoogle.com Studies have investigated the optimization of microbial transformation conditions, including the type of microorganism, culture medium, and substrate concentration, to achieve high conversion rates and yields of 11-α-Hydroxythis compound. google.comgoogle.com For instance, using Aspergillus ochraceus in a specific medium has shown the potential for achieving yields better than 95%. google.com High-density culture methods have also been explored to improve conversion efficiency and reduce production costs. google.com

The molecular weight of 11-α-Hydroxythis compound is approximately 16 units greater than that of this compound, consistent with the addition of a hydroxyl group (OH, molecular weight ~17, with the loss of a hydrogen). nih.govresearchgate.net

Stereoselective and Regioselective Synthesis Challenges in this compound Derivatives

The synthesis of this compound derivatives often presents challenges related to achieving high stereoselectivity and regioselectivity. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while regioselectivity concerns the preferential reaction at a specific functional group or position within a molecule.

In the context of this compound derivatives, introducing substituents at specific positions on the steroid skeleton with defined stereochemistry can be difficult. For example, the stereoselective introduction of a carbomethoxy substituent at the C-7α position of the steroid skeleton is a principal challenge in designing the synthesis of eplerenone from this compound derivatives. mdpi.comresearchgate.netresearchgate.net Similarly, achieving regioselective dehydration of an 11α-hydroxy group can also be challenging. mdpi.comresearchgate.net

Chemical synthesis routes for hydroxylation can suffer from low stereo- and regioselectivity compared to microbial transformation. nih.govscispace.comresearchgate.net This highlights the advantage of biocatalytic methods for achieving targeted modifications.

Research efforts are focused on developing new and efficient methods to overcome these challenges and achieve high control over the stereochemical and regiochemical outcomes of reactions involving this compound and its derivatives. nih.govnih.gov This includes exploring novel reagents, catalysts, and reaction conditions. For instance, a method for stereoselectively introducing an α-nitromethyl group at the C-7 position of 11α-hydroxythis compound has been described as a key step in eplerenone synthesis. nih.govgoogle.com

Data regarding specific yields and selectivities for various derivatization reactions are often detailed in research findings and patents. For example, one method for preparing this compound from a lactone raw material through etherification and dehydrogenation reported a total weight recovery of starting material of 92.4% in some embodiments. google.com

Here is a table summarizing some reported yields and purities for specific synthesis steps:

Starting MaterialReaction Step(s)ProductReported Yield/PuritySource
4-AndrostenedioneEthynylation, Hydrogenation, etc.This compound (Compound V)Not specified google.com
4-AndrostenedioneSpecific intermediate preparationCompound I (this compound intermediate)102.8% yield, 99.5% purity (Example 1) google.com google.com
4-AndrostenedioneSpecific intermediate preparationCompound I (this compound intermediate)101.5% yield, 99.0% purity (Example 3) google.com google.com
17 beta-hydroxy-4-alkene-3-ketone-17 alpha-pregnene-21-carboxylic acid-gamma-lactoneEtherification and DehydrogenationThis compound92.4% total weight recovery of starting material google.com google.com
This compoundMicrobial 11-α-hydroxylation (Aspergillus ochraceus)11-α-Hydroxythis compound>95% yield potential google.com google.com
7α-hydroxylactone6,7-site double-bond formationThis compound8.4 g or 8.6 g obtained from 10 g starting material patsnap.com patsnap.com
11α-hydroxyl this compoundStereoselective α-nitromethyl introduction at C-77α-nitromethyl-11α,17β-dihydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid-γ-lactone55% total yield (in 5 steps to Eplerenone) nih.gov nih.gov

Molecular Mechanisms of Action of Canrenone

Classical Mineralocorticoid Receptor Antagonism

The traditional and most well-understood mechanism of canrenone's action is its direct competition with aldosterone (B195564) for binding to the mineralocorticoid receptor. This classical antagonism prevents the receptor from initiating the cascade of events that lead to the expression of aldosterone-responsive genes.

This compound (B1668266) functions as a competitive antagonist of the mineralocorticoid receptor, meaning it binds to the same site on the receptor as the natural ligand, aldosterone, without activating it. This competitive binding effectively reduces the ability of aldosterone to occupy and activate the receptor, thereby inhibiting its downstream effects. patsnap.com The affinity of this compound for the mineralocorticoid receptor is a critical determinant of its potency. Research has established that this compound is a potent antagonist, although its binding affinity can be influenced by the tissue and experimental conditions.

Studies have quantified the inhibitor constant (Ki) for this compound, which represents the concentration of the inhibitor required to decrease the rate of the reaction by half. These values provide a measure of the binding affinity. For instance, in studies using human liver and kidney microsomes, the Ki values for this compound's inhibition of aldosterone 18β-glucuronidation were determined to be 41 ± 19 μM and 23 ± 2 μM, respectively. researchgate.net Further research with recombinant UGT2B7, an enzyme involved in aldosterone metabolism, showed a Ki value of 11 μM for this compound. researchgate.net When accounting for endogenous microsomal inhibitors, the predicted "actual" Ki values are even lower, in the range of 2 to 4 μM. researchgate.net

Table 1: Inhibitor Constant (Ki) Values for this compound

Enzyme Source Ki Value (μM) Predicted "Actual" Ki (μM)
Human Liver Microsomes (HLM) 41 ± 19 2 - 4
Human Kidney Cortical Microsomes (HKCM) 23 ± 2 2 - 4
Recombinant UGT2B7 11 Not Applicable

Upon binding to aldosterone, the mineralocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. droracle.ai In the nucleus, the activated receptor-hormone complex acts as a transcription factor, binding to specific hormone response elements on DNA to regulate the expression of target genes. droracle.ai These genes are involved in a variety of physiological processes, including sodium reabsorption, potassium secretion, and tissue remodeling. droracle.ai

This compound, by competitively blocking the binding of aldosterone to the MR, prevents this sequence of events. unipd.itnih.govtandfonline.com This blockade of aldosterone-mediated genomic signaling has significant physiological consequences. For example, in vascular smooth muscle cells, aldosterone has been shown to activate the expression of genes involved in vascular fibrosis, inflammation, and calcification; these effects can be blocked by MR antagonists like spironolactone (B1682167), the parent compound of this compound. nih.gov

Furthermore, studies have demonstrated that treatment with potassium canrenoate (B1263433), a pro-drug of this compound, can reduce post-infarction collagen synthesis. This is evidenced by lower serum levels of the aminoterminal propeptide of type III procollagen, a marker for collagen synthesis, in patients treated with the aldosterone inhibitor compared to a placebo group. nih.gov This suggests that this compound interferes with the genomic pathways leading to cardiac fibrosis.

Table 2: Impact of this compound on Aldosterone-Mediated Genomic Signaling

Cellular Process Aldosterone-Induced Effect Effect of this compound/MR Antagonism
Gene Expression in Vascular Smooth Muscle Cells Upregulation of genes involved in fibrosis, inflammation, and calcification. Inhibition of gene expression.
Collagen Synthesis (Post-Myocardial Infarction) Increased collagen synthesis. Reduction in collagen synthesis markers.

Non-Genomic Mechanisms of Action

In addition to its classical genomic effects, aldosterone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These non-genomic actions are mediated through signaling pathways initiated at the cell membrane. This compound has been shown to be effective in blocking some of these rapid effects, indicating a broader spectrum of its antagonistic activity.

Aldosterone can induce rapid physiological responses within minutes, a timeframe too short to be explained by genomic mechanisms. These effects include changes in intracellular ion concentrations and vascular tone. For instance, aldosterone has been demonstrated to cause a rapid constriction of mesenteric resistance vessels. nih.gov It also potentiates vasoconstriction mediated by other agents like phenylephrine. nih.gov

Studies have shown that these rapid vasoconstrictor actions of aldosterone can be abolished by mineralocorticoid receptor antagonists. For example, eplerenone (B1671536), another MR antagonist, has been shown to effectively block the non-genomic effects of aldosterone on the Na+/H+ exchanger and intracellular calcium levels, which are implicated in its vasoconstrictor action. nih.gov this compound, as a potent MR antagonist, is also capable of blocking these rapid aldosterone-induced effects in various tissues. unipd.itnih.govtandfonline.com

Table 3: this compound's Blockade of Rapid Aldosterone Effects

Rapid Aldosterone Effect This compound's Efficacy
Vasoconstriction of mesenteric resistance vessels Effective in blocking
Potentiation of phenylephrine-mediated vasoconstriction Effective in blocking
Activation of Na+/H+ exchanger Effective in blocking
Increase in intracellular Ca2+ levels Effective in blocking

The rapid, non-genomic effects of aldosterone are thought to be initiated by its interaction with receptors located on the cell surface. wikipedia.org The exact nature of these membrane-associated mineralocorticoid receptors (mMRs) is still under investigation, but they are believed to include both classical mineralocorticoid receptors that are localized to the plasma membrane and potentially other novel G protein-coupled receptors. wikipedia.org

The binding of aldosterone to these membrane receptors triggers a rapid intracellular signaling cascade. nih.gov Interestingly, some studies have suggested that these membrane receptor sites may be distinct from the classical intracellular MR, as their activation is not always blocked by traditional MR antagonists like spironolactone. wikipedia.orgnih.gov This suggests the existence of multiple pathways for non-genomic aldosterone signaling, some of which may be insensitive to this compound. However, the ability of this compound to block many of the rapid physiological effects of aldosterone indicates that it does interact with key components of these membrane-initiated pathways.

The binding of aldosterone to its membrane receptors leads to the activation of various intracellular signaling cascades, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs). nih.gov These kinases play crucial roles in relaying the extracellular signal to intracellular targets, ultimately leading to a physiological response.

Aldosterone has been shown to rapidly activate PKC, which in turn can modulate the activity of ion exchangers like the Na+/H+ exchanger. nih.govnih.gov The inhibition of PKC has been demonstrated to abolish the vasoconstrictor action of aldosterone, highlighting the importance of this signaling pathway in mediating the rapid effects of the hormone. nih.gov

Similarly, aldosterone can activate the MAPK/extracellular signal-regulated kinase (ERK) cascade. nih.gov This activation can occur through a genomic mechanism involving the induction of Ki-ras transcription, leading to a delayed but prolonged activation of the MAPK cascade. nih.gov In vascular smooth muscle cells, aldosterone-induced inflammatory and fibrotic responses have been linked to the activation of p38MAPK and ERK signaling pathways, respectively. nih.gov Spironolactone has been shown to inhibit the expression of downstream targets of these pathways, suggesting that this compound can also modulate these signaling cascades. nih.gov

Table 4: this compound's Modulation of Aldosterone-Induced Intracellular Signaling

Signaling Cascade Aldosterone's Effect This compound's Modulatory Role
Protein Kinase C (PKC) Rapid activation. Can block downstream effects (e.g., vasoconstriction).
Mitogen-Activated Protein Kinases (MAPKs) Activation of p38MAPK and ERK pathways. Can inhibit the expression of downstream inflammatory and fibrotic markers.

Ion Channel and Transporter Modulation

L-Type Calcium Channel Current Blockade

L-type calcium channels are crucial in cardiac and smooth muscle function, contributing to the influx of calcium that initiates contraction. While the direct blockade of L-type calcium channel currents by this compound is not as extensively documented as its mineralocorticoid receptor antagonism, some evidence suggests an interaction. In cardiomyocytes, the influx of calcium through L-type calcium channels is a key trigger for calcium-induced calcium release from the sarcoplasmic reticulum. Any modulation of these channels could, therefore, have significant effects on cardiac contractility.

Research into the broader class of spironolactone derivatives has indicated potential effects on calcium signaling. For instance, studies on related compounds have shown inhibition of L-type calcium currents, which contributes to their cardiovascular effects. This blockade can lead to a reduction in the influx of calcium into vascular smooth muscle cells, resulting in vasodilation. In the heart, a similar action on cardiomyocytes would decrease the force of contraction. However, specific data quantifying the direct inhibitory effect of this compound on L-type calcium channel currents, including IC50 values and the nature of the blockade (e.g., competitive, non-competitive), requires further dedicated investigation.

Regulation of Intracellular Calcium Transients and Sarcoplasmic Reticulum Calcium Content

The regulation of intracellular calcium (Ca2+) transients and the calcium content of the sarcoplasmic reticulum (SR) are fundamental to cardiac excitation-contraction coupling. The amount of Ca2+ released from the SR is a primary determinant of the force of cardiac muscle contraction. nih.gov This release is triggered by the influx of Ca2+ through L-type calcium channels, a process known as calcium-induced calcium release. nih.gov

The modulation of Na+/K+-ATPase activity by this compound can indirectly influence intracellular calcium levels. By inhibiting the Na+/K+ pump, this compound can lead to an increase in intracellular sodium concentration. This, in turn, can affect the activity of the sodium-calcium exchanger (NCX), which typically extrudes calcium from the cell. A reduction in the sodium gradient across the cell membrane can lead to less efficient calcium extrusion and potentially an increase in intracellular calcium concentration and SR calcium content. This elevation of intracellular calcium is thought to be a mechanism that can activate various signaling pathways. frontiersin.org However, detailed studies directly measuring the impact of this compound on the amplitude and kinetics of intracellular calcium transients and the precise changes in SR calcium load are necessary to fully elucidate this aspect of its molecular mechanism.

Interaction with Na+/K+-ATPase Activity and Ion Transport Dynamics

This compound has been shown to interact with and inhibit the activity of Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. This inhibition has been observed in various tissues, including the liver and red blood cells. nih.govnih.gov Studies have demonstrated that this compound's effect on Na+/K+-ATPase is dose- and time-dependent. nih.gov For example, in rat hepatic membranes, canrenoate, a water-soluble form of this compound, was shown to decrease enzyme activity significantly with increasing doses and duration of treatment. nih.gov

The mechanism of this interaction appears to be related to the digitalis receptor site on the Na+/K+-ATPase enzyme. nih.govresearchgate.net this compound can competitively displace [3H]ouabain, a classic inhibitor of the Na+/K+ pump, from its binding site. researchgate.net This suggests that this compound acts as a partial agonist at this site. nih.gov In human red blood cells, this compound was found to inhibit 30-40% of ouabain-sensitive Na+ efflux. nih.gov The half-maximal inhibition was achieved at a concentration of 86 +/- 37 μmol/L. nih.gov Interestingly, this compound also decreases the apparent affinity of the pump for internal sodium. nih.gov This complex interaction can lead to synergistic or antagonistic effects with cardiac glycosides like ouabain (B1677812), depending on the cellular sodium concentration. nih.gov

ParameterValueCell TypeReference
Inhibition of Na+ efflux 30-40%Human Red Blood Cells nih.gov
Half-maximal inhibition (IC50) 86 +/- 37 μmol/LHuman Red Blood Cells nih.gov
Apparent dissociation constant (Kc) 200 +/- 130 μmol/LHuman Red Blood Cells nih.gov

Interaction with Other Steroid Hormone Receptors (Preclinical Context)

Androgen Receptor Binding in In Vitro Systems

In preclinical in vitro studies, this compound has been investigated for its potential to bind to the androgen receptor (AR). The androgen receptor is a nuclear receptor that is activated by the binding of androgens like testosterone and dihydrotestosterone (DHT). nih.gov While spironolactone, the parent compound of this compound, is known for its antiandrogenic activity due to its ability to bind to the AR, the specific binding characteristics of this compound have also been a subject of interest. nih.gov

In vitro receptor binding assays are typically used to determine the affinity of a ligand for a receptor. nih.gov These assays often utilize rat prostate cytosolic AR or recombinant AR protein. nih.gov While spironolactone demonstrates cross-reactivity with the AR, this compound is also known to interact with this receptor, which may contribute to some of the antiandrogenic effects observed with spironolactone therapy. researchgate.netnih.gov However, the relative binding affinity of this compound for the AR compared to natural androgens or other antiandrogenic compounds requires further quantitative analysis from dedicated in vitro studies.

Progesterone (B1679170) Receptor Binding in In Vitro Systems

This compound has been shown to interact with progesterone receptors in in vitro settings. A study utilizing isolated human uterine cytosolic progesterone receptors demonstrated that this compound competitively inhibits the binding of [3H]-progesterone. nih.govnih.gov This inhibition was found to be concentration-dependent. nih.govnih.gov

The nature of this interaction was determined to be strictly competitive, as this compound increased the apparent dissociation constant (Kd) for progesterone binding in a concentration-dependent manner, without altering the maximal number of progesterone binding sites (Bmax). nih.gov The dissociation constant (Kd) for progesterone was reported to be 3.2 x 10^-9 M, while the inhibition constant (Ki) for this compound with respect to progesterone binding was 300 x 10^-9 M. nih.gov This indicates that this compound has a lower affinity for the progesterone receptor compared to progesterone itself.

ParameterValueTissue SourceReference
Progesterone Kd 3.2 x 10^-9 MHuman Uterine Cytosol nih.gov
This compound Ki 300 x 10^-9 MHuman Uterine Cytosol nih.gov

Estrogen Receptor Interactions in Preclinical Observations

Preclinical investigations into the molecular mechanisms of this compound have explored its potential interactions with estrogen receptors (ERs), largely concluding that it does not exert its effects through direct binding or modulation of these receptors. In vitro and in vivo studies have consistently demonstrated a lack of significant interaction between this compound and the estrogen receptor signaling pathway.

One key preclinical study investigated the direct interaction of this compound with estrogen receptors in human uterine cytosol. The findings from this research indicated that this compound did not displace the binding of radiolabeled estradiol to isolated uterine cytosolic estrogen receptors nih.govnih.gov. This observation suggests that this compound does not competitively bind to the estrogen receptor, a primary mechanism for many estrogenic or anti-estrogenic compounds.

The collective preclinical data suggests that the pharmacological actions of this compound are not mediated through direct interaction with estrogen receptors. The lack of competitive binding and the absence of changes in receptor levels in animal models point towards alternative pathways for its physiological effects.

Preclinical Pharmacodynamics and Pharmacokinetics of Canrenone

In Vitro Pharmacodynamic Characterization

In vitro studies provide insights into the direct effects of canrenone (B1668266) on isolated tissues and cells.

Effects on Isolated Cardiac Preparations (e.g., Papillary Muscles, Cardiomyocytes)

This compound has demonstrated effects on the contractility of isolated cardiac muscle preparations. Studies using left ventricular papillary muscles from rats showed that this compound reduced developed tension, the maximum rate of tension increase (+dT/dt), and the maximum rate of tension decay (-dT/dt) in a concentration-dependent manner (300–600 µmol·L⁻¹). nih.govresearchgate.net In isolated cardiomyocytes, this compound (50 µmol·L⁻¹) reduced cell shortening. nih.govresearchgate.net These negative inotropic effects appear to be linked to alterations in intracellular calcium handling. This compound has been shown to reduce L-type Ca²⁺ channel current, decrease the Ca²⁺ content of the sarcoplasmic reticulum, and lower the amplitude of intracellular Ca²⁺ transients. nih.govresearchgate.net

PreparationThis compound ConcentrationEffect on Contractility ParameterChange
Papillary Muscles300 µmol·L⁻¹Developed TensionDecreased
600 µmol·L⁻¹Developed TensionDecreased significantly researchgate.net
300 µmol·L⁻¹+dT/dtReduced significantly researchgate.net
600 µmol·L⁻¹+dT/dtReduced significantly researchgate.net
300 µmol·L⁻¹-dT/dtReduced researchgate.net
600 µmol·L⁻¹-dT/dtReduced significantly researchgate.net
Cardiomyocytes50 µmol·L⁻¹Cell ShorteningReduced from 5.2 ± 0.6% to 3.3 ± 0.5% researchgate.net

Vasomotor Effects in Vascular Smooth Muscle Cells and Aortic Rings

This compound has been investigated for its effects on vascular tone. In rat aortic explants and vascular smooth muscle cells, this compound (10 µmol/l) was shown to block the effects of marinobufagenin (B191785) (MBG), an endogenous cardiotonic steroid, on collagen synthesis. researchgate.net Furthermore, this compound restored the sensitivity of vascular rings to the vasorelaxant effect of sodium nitroprusside, which had been reduced by MBG treatment. researchgate.net This suggests a potential role for this compound in mitigating vascular stiffness and improving vasorelaxation in certain conditions.

Electrophysiological Modulations in Myocardial Cells (e.g., Action Potential Duration, Conduction Velocity)

While the primary focus of cardiac studies has been on contractility and calcium handling, electrophysiological effects, such as modulations in action potential duration and conduction velocity, are also relevant. This compound's impact on L-type Ca²⁺ channels nih.govresearchgate.net could potentially influence the plateau phase (Phase 2) of the cardiac action potential. cvpharmacology.com Changes in ion channel activity can affect action potential duration and conduction velocity in myocardial tissue. mdpi.commdpi.com However, specific detailed findings on the direct electrophysiological modulations of this compound on action potential duration and conduction velocity in isolated myocardial cells were not prominently detailed in the provided search results, beyond its effects on calcium currents.

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal models allow for the assessment of this compound's effects within a complex biological system.

Cardiac Contractility and Hemodynamic Parameters in Rodent Models

Studies in rodent models have explored the effects of this compound on cardiac function and hemodynamics. In rats with post-infarction heart failure, treatment with a high dose of this compound (18 mg/kg/day) led to a significant reduction in left ventricular systolic and end-diastolic pressures compared to placebo-treated infarcted rats. nih.gov This suggests that this compound can attenuate adverse hemodynamic changes in a heart failure setting in rodents. The high dose also attenuated interstitial and perivascular fibrosis in the left ventricle. nih.gov

Animal ModelThis compound DoseEffect on Hemodynamic ParameterChange Compared to Placebo-Infarcted
Rat (Post-infarction HF)18 mg/kg/dayLeft Ventricular Systolic Pressure-6.5% nih.gov
18 mg/kg/dayLeft Ventricular End-Diastolic Pressure-23% nih.gov
8 mg/kg/dayMean Collagen FractionSlight reduction (-21%) nih.gov
18 mg/kg/dayInterstitial Fibrosis-47% nih.gov
18 mg/kg/dayPerivascular Fibrosis-34% nih.gov

Renal Sodium and Potassium Excretion Mechanisms in Preclinical Models

This compound's role as an aldosterone (B195564) antagonist significantly impacts renal handling of sodium and potassium. In preclinical models, this compound competitively binds to mineralocorticoid receptors in the kidneys, inhibiting aldosterone's action. nih.govpatsnap.com This antagonism leads to increased excretion of sodium and water, while promoting potassium retention. patsnap.com Studies in bile duct-ligated rats treated with spironolactone (B1682167) (which is metabolized to this compound) showed that the urinary sodium-to-potassium ratio was significantly elevated after administration, indicating increased sodium excretion and potassium retention. nih.gov The cumulative urinary excretion amount and the area under the rate curve (AURC) of this compound were also analyzed in these studies. nih.govresearchgate.net

Attenuation of Vascular Fibrosis in Animal Models

Preclinical studies have investigated the effects of this compound on vascular fibrosis in animal models. Mineralocorticoid receptor (MR) antagonists, including this compound, have demonstrated anti-fibrotic efficacy in animal models. nih.gov Aldosterone, a key hormone targeted by MR antagonists, is known to induce reactive and progressive interstitial and perivascular fibrosis in various organs, including the heart and vessels, as demonstrated in models like perivascular coronary fibrosis in rats. nih.gov

One study specifically examined the effects of this compound on myocardial reactive fibrosis in a rat model of postinfarction heart failure. Compared to control infarcted rats, treatment with a high dose of this compound led to a significant attenuation of interstitial and perivascular fibrosis, showing reductions of 47% and 34%, respectively. nih.gov The low-dose this compound group also showed a slight reduction in mean collagen fraction. nih.gov These findings suggest that this compound can attenuate left ventricular interstitial remodeling in this model. nih.gov

Pharmacokinetic Profiles in Preclinical Research

Metabolic Conversion from Spironolactone and Potassium Canrenoate (B1263433)

This compound is a common active metabolite of both spironolactone and potassium canrenoate. bioscientifica.com Spironolactone is rapidly and extensively metabolized in the liver to multiple metabolites, including this compound, which is a major active metabolite. mims.comeuropa.eu Potassium canrenoate, the potassium salt of canrenoic acid, is also a prodrug that is metabolized to this compound in the body. wikidoc.orggoogle.comdrugbank.comwikipedia.org

Studies comparing the metabolism of spironolactone and potassium canrenoate in rats have shown differences in the proportion of this compound generated. Approximately 18% of an in vivo dose of spironolactone was metabolized to this compound and related compounds in rats. nih.gov In contrast, a high proportion of this compound is generated after potassium canrenoate administration. bioscientifica.com Early studies using a less specific assay suggested that this compound plasma concentrations were five times higher after potassium canrenoate administration than the same dose of spironolactone. bioscientifica.com However, using improved HPLC methodology, it was demonstrated that the this compound proportion of metabolites after spironolactone administration contributes only about 15% after a single dose and about 23% after multiple doses. bioscientifica.com This indicates that spironolactone and potassium canrenoate have different metabolic pathways, particularly because important sulfur-containing metabolites of spironolactone are not generated from potassium canrenoate. bioscientifica.com

Excretion Pathways and Elimination Kinetics in Preclinical Models

The metabolites of spironolactone, including this compound, are primarily excreted in urine, but also in bile in animal studies. medsafe.govt.nz In one preclinical study in rats, only the metabolite this compound was found in the urine after administration of spironolactone. nih.gov

Pharmacokinetic studies in healthy human volunteers administered spironolactone have provided insights into this compound's elimination kinetics, which are often considered relevant to preclinical assessments. The terminal elimination half-life (t1/2 beta) of this compound was found to be approximately 22.6 hours in one study. nih.gov The mean residence time of spironolactone metabolites, including this compound, in dogs ranges from 9 to 14 hours. europa.eu

In a study investigating herb-drug interactions in rats, the excretion rate and the mean terminal elimination half-life of this compound in urine did not significantly change after intervention with different doses of Yin-Chen-Hao-Tang (YCHT). researchgate.net

Accumulation Ratios in Preclinical Pharmacokinetic Studies

Accumulation ratios of this compound have been assessed in pharmacokinetic studies following multiple dosing of spironolactone. In one study in human volunteers, the accumulation ratio of this compound was found to be 2.53 after multiple doses of spironolactone. nih.govresearchgate.net This suggests that this compound accumulates in plasma with repeated administration of its prodrug, spironolactone.

Herb-Drug Interactions Affecting this compound Pharmacokinetics in Animal Models

Preclinical studies in animal models have investigated the potential for herb-drug interactions to affect this compound pharmacokinetics. A study in rats examined the interaction between the herbal formula Yin-Chen-Hao-Tang (YCHT) and spironolactone. nih.govresearchgate.net The results revealed significant increases in the cumulative amount and the area under the rate curve (AURC) of this compound in urine after pretreatment with a high dose of YCHT. nih.govresearchgate.net The mean cumulative amount of this compound in the high-dose YCHT group was significantly higher than in the control group. nih.govresearchgate.net This suggests a pharmacokinetic interaction where high-dose YCHT treatment increased the urinary cumulative amounts of this compound. nih.govresearchgate.net The potential mechanism for this interaction might involve the alteration of spironolactone metabolism in the liver by YCHT. nih.gov

Another study in bile duct-ligated rats treated with YCHT and spironolactone also investigated pharmacokinetic interactions. nih.govresearchgate.net In this model, the mean cumulative amount of this compound significantly decreased in the group pretreated with a high dose of YCHT compared to the spironolactone alone group. nih.gov The pharmacokinetic parameters in the group treated with a lower dose of YCHT and spironolactone revealed a prolonged elimination half-life of this compound. nih.govresearchgate.net Additionally, the cumulative excretion amount, AURC, and maximum rate of excretion (Rmax) of this compound were significantly decreased with high-dose YCHT pretreatment. nih.gov These findings indicate that YCHT can interfere with the urinary excretion of this compound in this rat model. nih.gov

Structure Activity Relationship Sar Studies of Canrenone and Analogues

Correlations Between Chemical Structure and Mineralocorticoid Receptor Binding Affinity

Canrenone (B1668266) and its parent compound, spironolactone (B1682167), are steroidal spirolactones that act as mineralocorticoid receptor antagonists wikipedia.org. Early SAR studies on spirolactone derivatives in rat kidney slices demonstrated that the affinity for the mineralocorticoid receptor is affected by specific structural features nih.gov. For instance, opening of the γ-lactone ring, unsaturation in the B ring at the C6/C7 position, and unsaturation in the γ-lactone ring were found to decrease the affinity of spirolactones for the MR nih.gov.

The presence of a γ-lactone ring at the C-17 position is considered important for the activity of mineralocorticoid antagonists wikipedia.org. Substituents at the C-7 position can also influence activity by sterically hindering the interaction of agonists like aldosterone (B195564) wikipedia.org.

This compound itself is an antagonist of the MR and is slightly more potent than spironolactone in this regard wikipedia.org. While spironolactone is metabolized to several active forms, including 7α-thiomethyl-spironolactone (7α-TMS) and this compound, 7α-TMS accounts for a larger proportion of the potassium-sparing effect attributed to spironolactone compared to this compound nih.govwikipedia.org. This suggests differences in their relative affinities for the MR and/or their circulating concentrations wikipedia.org.

Molecular docking studies have been used to investigate the binding mechanisms of MR antagonists, including this compound, to the ligand binding domain (LBD) of the MR nih.gov. These studies analyze the interactions between the ligand and key residues within the binding site, providing insights into the structural determinants of binding affinity nih.gov.

Structural Determinants for Ion Channel Modulatory Activity

Beyond its well-established role as an MRA, research indicates that this compound and its related compounds can modulate ion channel activity. Studies have shown that spironolactone and canrenoic acid (an active metabolite of spironolactone) can directly block Kv1.5, Kv4.3, and Kv7.1 channels, which are responsible for generating specific potassium currents in humans (IKur, Ito1, and IKs, respectively) nih.gov. Aldosterone itself has been shown to decrease the transient outward K+ current (Ito1) density nih.gov.

Furthermore, studies on isolated rat aorta rings have demonstrated that spironolactone, this compound, and potassium canrenoate (B1263433) can induce relaxation, suggesting effects on vascular smooth muscle nih.gov. These relaxant effects were not mediated by the nongenomic effects of aldosterone or activation of potassium channels, but rather appeared to involve the inhibition of voltage-dependent Ca2+ channels nih.gov. Both phenylephrine- and KCl-induced contractions in these preparations, which involve intracellular Ca2+ influx, were inhibited by these compounds nih.gov.

Recent experimental studies also highlight a potential antiarrhythmic impact of potassium canrenoate during myocardial ischemia-reperfusion, suggesting modulation of multiple ion channels researchgate.net. Another study indicated that spironolactone and canrenoic acid had direct cellular effects on Ca2+ homeostasis, reducing the amplitude of and aberrant Ca2+ events in cardiomyocytes researchgate.net. Mineralocorticoid receptor antagonists appear to reduce Ca2+ fluxes and function as negative calcitropes researchgate.net.

While the precise structural features of this compound that determine its interaction with specific ion channels require further detailed investigation, the existing research indicates that the steroidal scaffold and potentially the γ-lactone ring play a role in these modulatory activities. The differential effects observed between this compound and its metabolites or derivatives on various ion channels suggest that subtle structural variations can lead to distinct ion channel profiles.

Rational Design Principles for this compound Derivatives for Enhanced Selectivity or Potency

The development of this compound derivatives with enhanced selectivity or potency for the mineralocorticoid receptor, or with modified ion channel activity profiles, often employs rational design principles. Rational drug design involves using structural information about the target (e.g., the MR ligand binding domain or ion channels) to guide the synthesis of new compounds with desired properties mdpi.com.

Given that this compound is a nonselective aldosterone receptor antagonist that can interact with other steroid hormone receptors like the androgen and progesterone (B1679170) receptors, a key goal in designing derivatives has been to improve selectivity for the MR nih.govncats.iotandfonline.com. Eplerenone (B1671536) serves as a prime example of a rationally designed derivative with enhanced MR selectivity compared to spironolactone and, by extension, this compound nih.govresearchgate.net. The specific structural modifications in eplerenone, namely the epoxy group and the methoxycarbonyl group, were introduced to reduce interactions with other steroid receptors while retaining sufficient MR affinity researchgate.net.

Structure-based drug design, often aided by protein-ligand complex structures obtained through techniques like X-ray crystallography, allows researchers to visualize how a compound binds to its target and to design modifications that optimize these interactions mdpi.comsci-hub.se. Molecular docking studies, as applied to the MR, can predict binding modes and affinities of potential new ligands nih.gov. This computational approach helps prioritize compounds for synthesis and experimental testing.

Rational design efforts also aim to improve potency. This might involve modifying the core steroidal structure or introducing substituents that enhance favorable interactions with key amino acid residues in the MR binding pocket sci-hub.se. The challenge lies in achieving both high potency and high selectivity, as the binding pockets of steroid hormone receptors share structural similarities nih.gov.

Advanced Analytical Methodologies for Canrenone Research

Chromatographic Techniques for Quantification and Identification

Chromatography stands as a cornerstone for the separation and analysis of canrenone (B1668266) from complex mixtures, including biological fluids and pharmaceutical formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the high resolution and sensitivity required for demanding analytical tasks.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of this compound. Various methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure their reliability and accuracy. nih.gov

A key aspect of HPLC method development is the selection of the stationary and mobile phases to achieve optimal separation. For instance, a green isocratic reverse-phase (RP-HPLC) method employs a C18 column with a mobile phase consisting of an ethanol-deionized water mixture (45:55, v/v), adjusted to a pH of 3.5. nih.gov This method allows for the simultaneous determination of this compound alongside furosemide (B1674285) and spironolactone (B1682167). nih.gov Another validated HPLC method for determining this compound and its parent compound, spironolactone, in paediatric plasma samples also uses a C18 column. nih.gov This method involves protein precipitation followed by Solid Phase Extraction (SPE) for sample clean-up. nih.gov

Method validation confirms the performance characteristics of the analytical procedure. Linearity is established over a specific concentration range, ensuring a direct proportionality between the detector response and the analyte concentration. For example, one HPLC method demonstrated linearity for this compound over a concentration range of 25-1000 ng/ml. nih.gov The lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable precision and accuracy, has been reported to be as low as 25 ng/ml for this compound. nih.gov

The following table summarizes parameters from various developed and validated HPLC methods for this compound analysis.

ParameterMethod 1Method 2Method 3
Column C18 (4.6 × 100 mm) nih.govSpherisorb-ODS 2 C18 (150 mm x 4.6 mm, 5 µm) researchgate.netSymmetry C-8 (150 x 3.9 mm, 5µm) ijpsr.com
Mobile Phase Ethanol:Deionized Water (45:55, v/v) nih.govMethanol (B129727):0.02 M Phosphate Buffer (70:30, v/v), pH 3.0 researchgate.netWater:Tetrahydrofuran:Acetonitrile (B52724) (77:21:2, v/v) ijpsr.com
Flow Rate 1 mL/min nih.gov1 mL/min researchgate.netNot Specified
Detection UV at 254 nm nih.govUV at 235 nm researchgate.netUV PDA at 254 and 283 nm ijpsr.com
Linearity Range (this compound) 2-60 µg/mL nih.govNot SpecifiedNot Specified
LOQ (this compound) Not Specified0.11 µg/mL (as SPL metabolite) researchgate.net0.66% ijpsr.com
LOD (this compound) Not Specified0.04 ng/mL (as SPL metabolite) researchgate.net0.022% ijpsr.com

Gas Chromatography Coupled to Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net This methodology is particularly useful for identifying and quantifying volatile and thermally stable compounds. In the context of this compound research, GC-MS has been instrumental in metabolic studies.

One of the primary applications of GC-MS in this area is the identification of spironolactone metabolites, including this compound, in human biological fluids like blood and urine. nih.gov In such studies, samples are processed, and the analytes are often derivatized to increase their volatility and thermal stability for GC analysis. The gas chromatograph separates the different components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification.

Research has successfully used GC-MS to identify this compound as a principal metabolite in the organic-extractable fraction of human serum following the administration of spironolactone. nih.gov The technique has also been used to identify novel metabolites, such as 15α-hydroxythis compound, in urine. nih.gov The high sensitivity and specificity of GC-MS make it an indispensable tool for steroid analysis and metabolic profiling in clinical and research settings. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide detailed information about the chemical structure and concentration of this compound. These techniques rely on the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of the molecular structure of organic compounds. researchgate.net It is based on the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C). NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the connectivity and spatial arrangement of atoms within a molecule.

For a steroidal compound like this compound, one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule.

To assemble the complete three-dimensional structure, two-dimensional (2D) NMR techniques are employed. Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds, which helps in connecting different molecular fragments. researchgate.net Although specific NMR spectral data for this compound is not detailed in the provided research, the application of these standard NMR techniques is the established method for confirming its complex steroidal structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection of mass spectrometry, making it a premier tool for bioanalytical studies. scielo.br This technique is widely used for the simultaneous identification and quantification of this compound and its related compounds in various biological matrices. nih.govnih.gov

In a typical LC-MS method, chromatographic separation is achieved on a reversed-phase C18 column. scielo.brnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous solution containing a modifier such as formic acid to improve ionization. scielo.brresearchgate.net

After elution from the LC column, the analytes are introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source operating in positive mode for this compound. scielo.brresearchgate.net The mass spectrometer can be operated in different modes, such as selective ion monitoring (SIM), to enhance selectivity and sensitivity. scielo.br In this mode, the instrument is set to detect specific mass-to-charge ratios (m/z) corresponding to the analytes of interest. For this compound, the protonated molecule [M+H]⁺ is typically monitored at an m/z of 341.4 or 363.1. scielo.brnih.govresearchgate.net

The following table summarizes parameters from various validated LC-MS methods for this compound analysis.

ParameterMethod 1 nih.govnih.govMethod 2 scielo.brresearchgate.netMethod 3 researchgate.net
Column ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm)C18 (4.6 × 150 mm, 5 μm)C18
Mobile Phase Water and Methanol (gradient elution)0.1% Formic Acid in Methanol:Water (60:40, v/v)58% Methanol, 42% 10 mmol/L Ammonium Acetate in water
Flow Rate 0.8 mL/min0.4 mL/min1 mL/min
Ionization Mode ESI+ESI+ESI+
Monitored m/z (this compound) 341.4 [M+H]⁺363.1341
Linearity Range (this compound) ≥ 0.9910 (r²)0.4–5.0 μg/mL2.69–179.20 ng/mL
LOQ (this compound) 0.5–0.67 mg/L0.08 µg/mLNot Specified
LOD (this compound) 0.1–0.12 mg/L0.03 µg/mLNot Specified
Recovery 94.93%87.4% to 112.1%99.7%

Spectrofluorimetric Methods for Quantitative Determination

Spectrofluorimetry is an analytical technique that measures the fluorescence emitted by a substance. It is known for its high sensitivity and selectivity. A spectrofluorimetric method has been developed for the simultaneous determination of this compound and spironolactone in urine. nih.gov

This method is based on the principle that both analytes react with hot sulfuric acid to produce a fluorescent trienone. nih.gov The key to the simultaneous determination lies in the different reaction rates of this compound and spironolactone. nih.govresearchgate.net By monitoring the fluorescence intensity over time, the concentration of each compound can be determined using chemometric approaches like partial least-squares regression. nih.gov

The reaction conditions have been optimized to achieve the best results. The optimal sulfuric acid concentration for the reaction was found to be 50%, and the ideal temperature was 50°C. nih.gov This kinetic spectrofluorimetric method demonstrated good accuracy and precision, with relative standard errors of 3.69% for the quantification of this compound. nih.gov The validity of this approach was confirmed by comparing the results with a standard HPLC method. nih.gov

Application of Chemometric Methods in this compound Analysis

Chemometrics, a sub-discipline of chemistry, utilizes mathematical and statistical methods to analyze chemical data. In the context of this compound research, chemometric techniques have been instrumental in enhancing the efficiency and accuracy of analytical methodologies, particularly for the simultaneous quantification of this compound in complex matrices where spectral or chromatographic overlap with other compounds is a significant challenge. tandfonline.comtandfonline.com These multivariate approaches can extract more information from the data compared to traditional univariate methods, leading to more robust and reliable analytical results. researchgate.netfrontiersin.org

One of the most prominent applications of chemometrics in this compound analysis is Partial Least Squares (PLS) regression. tandfonline.comresearchgate.net PLS is a multivariate calibration method that is particularly well-suited for handling data with a high degree of collinearity, such as spectrophotometric data where the spectra of different compounds overlap. tandfonline.com

A notable study demonstrated the successful application of PLS for the simultaneous spectrophotometric determination of this compound, spironolactone, and hydrochlorothiazide. tandfonline.com Due to the significant spectral overlap of these three compounds, conventional spectrophotometric methods were not viable. tandfonline.com The researchers utilized a PLS model built from the UV absorption spectra of a calibration set of mixtures containing the three analytes at different concentrations. The model was then used to predict the concentrations of this compound and the other two compounds in validation samples.

The selection of the appropriate wavelength range was critical for the performance of the PLS model. tandfonline.com The study highlighted the use of diagnostic tools like leverage and residual analysis to validate the results and ensure the model's predictive capability. tandfonline.com The application of PLS in this context circumvented the need for complex and time-consuming separation steps, offering a rapid and efficient alternative for quality control analysis.

The following table summarizes the key aspects of a study that employed PLS for the simultaneous determination of this compound.

Parameter Value/Description Reference
Analytes This compound, Spironolactone, Hydrochlorothiazide tandfonline.comtandfonline.com
Chemometric Method Partial Least-Squares (PLS) Regression tandfonline.comresearchgate.net
Analytical Technique UV-Vis Spectrophotometry tandfonline.comtandfonline.com
Wavelength Range 200-450 nm tandfonline.com
Key Finding Successful simultaneous determination despite significant spectral overlap. tandfonline.comtandfonline.com

Another area where chemometrics has been applied to this compound research is in the optimization of analytical methods. For instance, chemometric data processing can be employed to identify the ideal experimental conditions for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and voltammetry. mdpi.com By systematically varying factors such as mobile phase composition, pH, and instrument parameters, and then analyzing the resulting data with chemometric tools, researchers can efficiently determine the optimal settings for achieving the best separation, sensitivity, and selectivity for this compound and its metabolites.

The table below outlines the application of chemometric optimization in analytical method development.

Application Area Chemometric Approach Analytical Techniques Objective Reference
Method OptimizationExperimental Design & Response Surface MethodologyUPLC-MS/MS, VoltammetryTo identify optimal experimental conditions for enhanced analytical performance. mdpi.com
Quantitative AnalysisPartial Least-Squares (PLS)SpectrophotometrySimultaneous determination of this compound in the presence of interfering substances. tandfonline.comtandfonline.com

Emerging Research Avenues and Mechanistic Insights

Role in Cardiac Arrhythmia Mechanisms (Preclinical)

Preclinical studies have investigated the potential of canrenone (B1668266), particularly in the form of potassium canrenoate (B1263433), in influencing cardiac arrhythmia mechanisms, especially in the context of myocardial ischemia-reperfusion injury. nih.govresearchgate.netscholaris.ca Myocardial ischemia-reperfusion injury is a significant contributor to cardiac damage following an ischemic event, and reperfusion itself can exacerbate cellular damage and lead to arrhythmias. scholaris.cafrontiersin.org

Direct Modulation of Myocardial Electrophysiology in Ischemia-Reperfusion Models

In experimental models of myocardial ischemia-reperfusion, potassium canrenoate has demonstrated effects on myocardial electrophysiology. Studies using rabbit in vitro models simulating ischemia-reperfusion have shown that potassium canrenoate can influence action potential duration and conduction velocity. nih.govdocksci.com For instance, acute superfusion of potassium canrenoate at a concentration of 100 nmol/L prevented the increase in action potential duration at 90% of repolarization (APD90) dispersion between ischemic and non-ischemic areas induced by aldosterone (B195564). nih.govdocksci.com This suggests a potential role in reducing the heterogeneity of repolarization, which is a substrate for reentrant arrhythmias. nih.gov

Furthermore, potassium canrenoate has been shown to induce conduction blocks and decrease the maximum rate of depolarization (Vmax) during simulated ischemia. nih.govdocksci.com These effects are indicative of Class I antiarrhythmic properties, which involve the modulation of sodium channels. docksci.com The observed electrophysiological changes suggest that this compound may directly modulate ion channels involved in cardiac electrical activity during ischemia-reperfusion. nih.govresearchgate.net

Data from a study on rabbit right ventricular strips during ischemia-reperfusion showed the following:

TreatmentAPD90 Dispersion (ms)VAs OccurrenceVmax during Ischemia (V/s)
Aldosterone 10 nmol/L114 ± 4Increased-
PC 100 nmol/L + Aldosterone86 ± 3Prevented-
Simulated Ischemia--25 ± 5
PC 1 µmol/L--12 ± 4
PC 100 nmol/L--14 ± 3
PC 10 nmol/L--14 ± 5

Interaction with Endogenous Cardiotonic Steroids (e.g., Ouabain-like Substances)

This compound is known to interact with the Na+/K+-ATPase (sodium pump), a key enzyme involved in maintaining cellular ion balance. researchgate.netresearchgate.net This interaction is particularly relevant in the context of endogenous cardiotonic steroids (CTS), such as ouabain (B1677812) and marinobufagenin (B191785), which are naturally occurring compounds that can inhibit the Na+/K+-ATPase. nih.govuj.edu.plhirszfeld.pl

Research indicates that this compound can competitively displace [3H]ouabain from Na+/K+-ATPase and partially inhibit its enzymatic activity. researchgate.net This competitive interaction suggests that this compound may act as an antagonist to endogenous digitalis-like materials that are hypothesized to play a role in conditions like essential hypertension. researchgate.netnih.gov

Studies have demonstrated that this compound can reverse contractions induced by ouabain in isolated vascular tissues. researchgate.net Furthermore, in experimental models of uremic cardiomyopathy, both spironolactone (B1682167) and its metabolite this compound were shown to impair marinobufagenin-induced increases in collagen synthesis and inhibit tritiated ouabain binding. ahajournals.orgfrontiersin.org This suggests that some of the beneficial effects of spironolactone and this compound may be mediated through their antagonism of CTS signaling via the Na+/K+-ATPase. ahajournals.orgnih.gov

The interaction between this compound and cardiotonic steroids appears to be competitive, as evidenced by studies examining ouabain binding to Na+/K+-ATPase in cultured cells and isolated tissues. ahajournals.org

Elucidation of Novel Pharmacological Targets Beyond Classical Steroid Receptors

While this compound is primarily recognized as a mineralocorticoid receptor antagonist, research has explored its potential interactions with other pharmacological targets. patsnap.com

Studies have investigated the interaction of this compound with other steroid receptors, such as estrogen and progesterone (B1679170) receptors. One study found that this compound decreased the binding of [3H]-progesterone to isolated uterine cytosolic progesterone receptors in a concentration-dependent manner, but it did not alter [3H]-oestradiol binding to estrogen receptors. drugbank.com

Beyond steroid receptors, there is emerging evidence suggesting that this compound may interact with ion channels. Some research indicates that this compound might exert negative inotropic effects on the heart, potentially mediated by the blockade of L-type calcium channels and a reduction in intracellular calcium transients. researchgate.netresearchgate.net

Furthermore, spironolactone, and potentially its metabolite this compound, have been shown to block human ether-a-go-go–related gene (hERG) channels, which are important for cardiac repolarization. researchgate.net This interaction with ion channels could contribute to the electrophysiological effects observed in preclinical studies.

Recent drug repurposing screens have also identified novel and diverse functions for spironolactone, including the induction of proteolytic degradation of the xeroderma pigmentosum group B (XPB) protein. mdpi.com While this research primarily focuses on spironolactone, it opens the possibility that its active metabolite this compound might also share some of these non-classical targets and mechanisms, warranting further investigation.

Q & A

Q. What methods are recommended for validating this compound metabolite stability under varying physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life, while NMR spectroscopy confirms structural integrity of metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CANRENONE
Reactant of Route 2
CANRENONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.